molecular formula C20H26N2O2S2 B2357510 N-(2-morpholino-2-(thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1209572-16-6

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2357510
CAS RN: 1209572-16-6
M. Wt: 390.56
InChI Key: ZELRNBLRLULUJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as MTEC, is a chemical compound that has been the subject of extensive scientific research in recent years. MTEC is a type of cyclopentanecarboxamide, which is a class of compounds that has been found to have a wide range of potential therapeutic applications.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide serves as a precursor in the synthesis of complex heterocyclic structures. The cyclization processes involving this compound facilitate the creation of diverse heterocyclic systems, which are pivotal in medicinal chemistry for the development of new therapeutic agents. For example, the synthesis of novel morpholine, thiomorpholine, and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines showcased the compound's role in generating potent inhibitors against Mycobacterium tuberculosis, highlighting its significance in antitubercular drug development (Marvadi, Krishna, Sriram, & Kantevari, 2019).

Antimicrobial Applications

Research has also demonstrated the compound's derivatives' effectiveness in antimicrobial activities. Compounds synthesized from this compound have been evaluated for their antimicrobial potential. Some derivatives showed promising activity against a range of bacterial and fungal pathogens, indicating the compound's utility in developing new antimicrobial agents. The study of N-arylquinoline derivatives bearing 2-morpholinoquinoline moiety, for instance, showcased in vitro antimicrobial activity against various pathogens, underscoring the potential of derivatives in antimicrobial therapy (Makawana, Patel, & Patel, 2012).

properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S2/c23-19(20(7-1-2-8-20)18-6-4-14-26-18)21-15-16(17-5-3-13-25-17)22-9-11-24-12-10-22/h3-6,13-14,16H,1-2,7-12,15H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELRNBLRLULUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CC=CS3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.